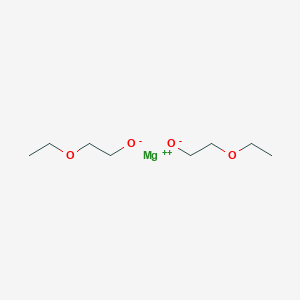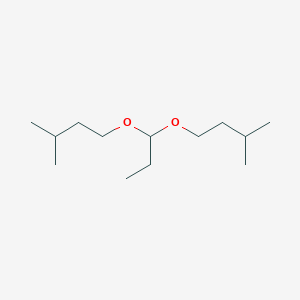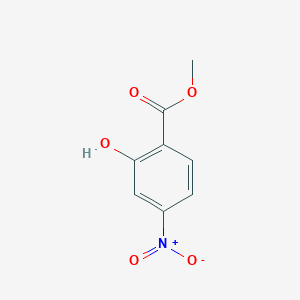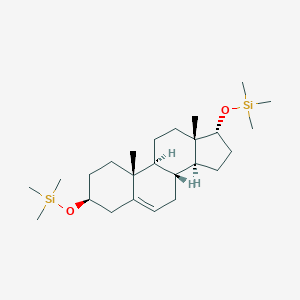
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene, also known as TMS, is a synthetic steroid that has been extensively used in scientific research. It is a modified form of testosterone, which has been altered to enhance its stability and solubility in organic solvents. TMS has been used in various biochemical and physiological experiments to investigate the mechanisms of action of steroids and their effects on the human body.
Wirkmechanismus
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene acts by binding to androgen receptors in the body, which are present in various tissues such as the prostate gland, testes, and muscle tissue. This binding activates the androgen receptor, leading to the transcription of specific genes and the production of proteins that are involved in various physiological processes.
Biochemische Und Physiologische Effekte
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has been shown to have a variety of biochemical and physiological effects on the human body. It has been shown to increase muscle growth and bone density, as well as to enhance the production of red blood cells. 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene in lab experiments is its stability and solubility in organic solvents, which makes it easy to handle and use in various experimental setups. However, one of the limitations of using 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene is its high cost, which may limit its use in certain experiments. Additionally, 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene may not be suitable for all experimental setups, as its effects may vary depending on the specific tissue or cell type being studied.
Zukünftige Richtungen
There are several future directions for research involving 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene. One area of research is the investigation of the effects of 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene on various signaling pathways in the body, and how these pathways are involved in the development of various diseases. Another area of research is the development of new synthetic steroids based on 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene, which may have enhanced stability and solubility properties. Additionally, future research may focus on the development of new experimental techniques for studying the effects of 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene on the human body.
Synthesemethoden
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene can be synthesized using a variety of methods, including the reaction of testosterone with trimethylsilyl chloride, followed by treatment with trimethylsilyl trifluoromethanesulfonate. The resulting compound can be purified using chromatographic techniques such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has been used extensively in scientific research to investigate the mechanisms of action of steroids in the human body. It has been used to study the effects of steroids on gene expression, protein synthesis, and cell signaling pathways. 3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene has also been used to investigate the effects of steroids on various physiological processes, such as muscle growth and bone density.
Eigenschaften
CAS-Nummer |
13111-27-8 |
|---|---|
Produktname |
3beta,17alpha-Bis(trimethylsiloxy)androst-5-ene |
Molekularformel |
C25H46O2Si2 |
Molekulargewicht |
434.8 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3-trimethylsilyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C25H46O2Si2/c1-24-15-13-19(26-28(3,4)5)17-18(24)9-10-20-21-11-12-23(27-29(6,7)8)25(21,2)16-14-22(20)24/h9,19-23H,10-17H2,1-8H3/t19-,20-,21-,22-,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
YXSPGYZGGCSNLG-BRXSOUEKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C |
SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4)O[Si](C)(C)C)C |
Synonyme |
3β,17α-Bis(trimethylsiloxy)androst-5-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



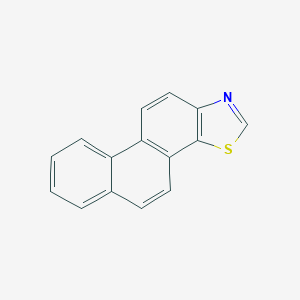

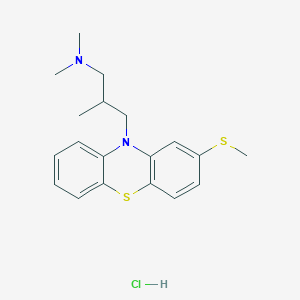
![[Diphenyl(propoxy)methyl]benzene](/img/structure/B89168.png)
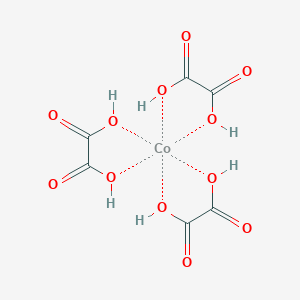

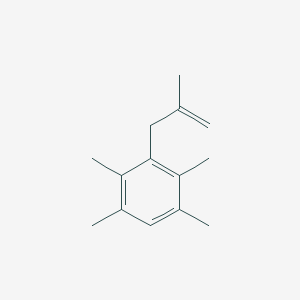
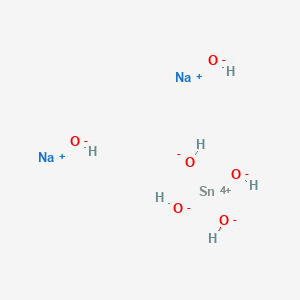
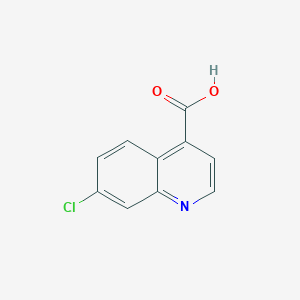

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
